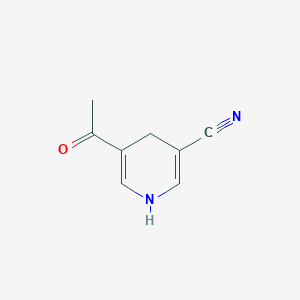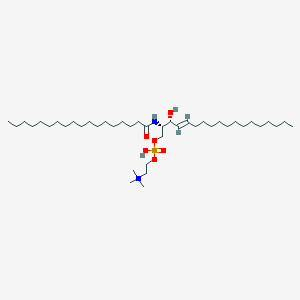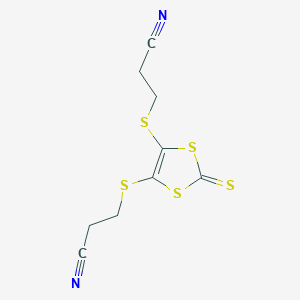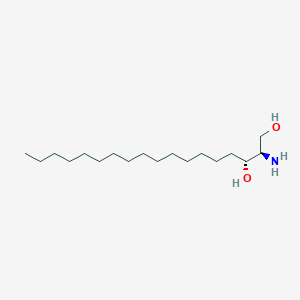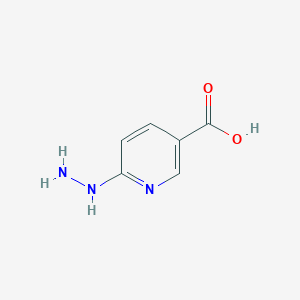
6-Hydrazinonicotinic acid
Vue d'ensemble
Description
6-Hydrazinonicotinic acid is a white crystal or crystalline powder . It is soluble in water and acid solution, and slightly soluble in some organic solvents . It has a strong reduction and oxidation .
Synthesis Analysis
The synthesis of 6-Hydrazinonicotinic acid involves the reaction of 6-Chloronicotinic acid (0.30 g; 1.9 mmol) with a 64% hydrazine monohydrate solution (2 mL, 26 mmol) at 100°C for 4 hours . The reaction mixture turns brown and is concentrated to dryness. The residue is dissolved in water and the pH is adjusted to 5.5 with concentrated HCl .Molecular Structure Analysis
The molecular formula of 6-Hydrazinonicotinic acid is C6H7N3O2 . It has an average mass of 153.139 Da and a monoisotopic mass of 153.053833 Da .Chemical Reactions Analysis
6-Hydrazinonicotinic acid can be prepared by the reaction of hydrazine and 6-chloro nicotinic acid . The specific preparation method uses sodium hydroxide or ammonia to buffer treatment to avoid the occurrence of side reactions .Physical And Chemical Properties Analysis
6-Hydrazinonicotinic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 424.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.6±3.0 kJ/mol . The flash point is 210.7±24.6 °C . The index of refraction is 1.710 .Applications De Recherche Scientifique
MALDI-MS Analysis of Oligosaccharides
Specific Scientific Field
This application falls under the field of Analytical Chemistry , specifically in the analysis of oligosaccharides using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) .
Summary of the Application
HYNIC is used as a novel matrix for highly sensitive and selective MALDI-MS analysis of oligosaccharides . The detection limit of maltoheptaose provided by HYNIC is as low as 1 amol, which is five orders of magnitude lower than that provided by the traditional matrix 2,5-dihydroxybenzoic acid (DHB) .
Methods of Application
HYNIC is proposed as a new matrix to realize highly sensitive and selective analysis of oligosaccharides in MALDI-MS . The HYNIC matrix also possessed the virtue of higher homogeneity of crystallization and better salt tolerance (up to 200 mM NaCl, 140 mM urea and 40 mM sulfocarbamide et al.) compared with the traditional matrix DHB .
Results or Outcomes
HYNIC displayed remarkable selectivity for ionization of oligosaccharides, making glycans from glycoproteins become more accessible to be detected even without pre-purification . The HYNIC matrix afforded adequate fragmentation, thus providing rich information for the structural elucidation of the oligosaccharide .
Bifunctional Chelators for Technetium
Specific Scientific Field
This application is in the field of Radiopharmaceuticals and involves the synthesis of bioconjugates for radiolabelling with Tc-99m .
Summary of the Application
HYNIC is a well-established bifunctional technetium-binding ligand often used to synthesise bioconjugates for radiolabelling with Tc-99m . It is capable of efficient capture of technetium at extremely low concentrations .
Methods of Application
The coordination chemistry of HYNIC with technetium was investigated . Two new isomers of HYNIC were synthesized: 2-hydrazinonicotinic acid (2-HYNIC) and 4-hydrazinonicotinic acid (4-HYNIC) .
Results or Outcomes
The coordination chemistry of 2-HYNIC with technetium closely parallels that of conventional HYNIC . 4-HYNIC, however, failed to complex technetium except at very high ligand concentration . This suggests that chelation, rather than nonchelating coordination, is a key feature of technetium coordination by HYNIC .
Synthesis of Bifunctional Chelators for Technetium
Specific Scientific Field
This application is in the field of Radiopharmaceuticals and involves the synthesis of bifunctional chelators for technetium .
Methods of Application
Two new isomers of HYNIC were synthesized: 2-hydrazinonicotinic acid (2-HYNIC) and 4-hydrazinonicotinic acid (4-HYNIC) . The coordination chemistry of these isomers with technetium was investigated .
Safety And Hazards
6-Hydrazinonicotinic acid has no special toxicity, but it is still necessary to pay attention to safe operation and avoid contact with skin and eyes . In order to avoid any accidents, pay attention to the correct use and storage of the compound in the laboratory, and follow the relevant safety guidelines and operating procedures .
Orientations Futures
Propriétés
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinonicotinic acid | |
CAS RN |
133081-24-0 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)
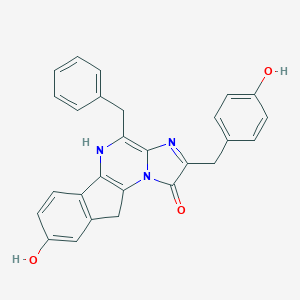
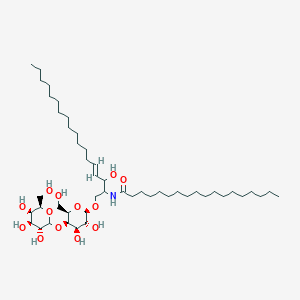
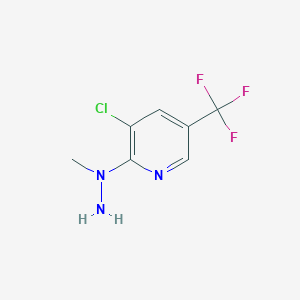
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
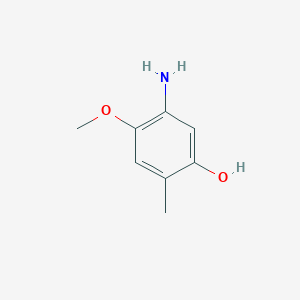
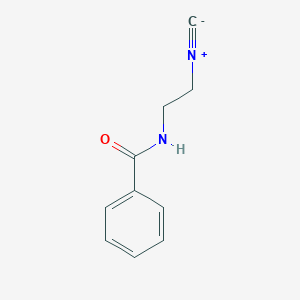
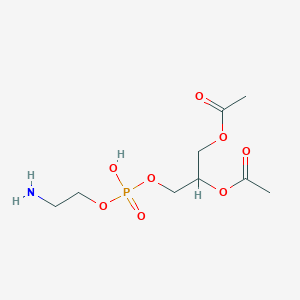
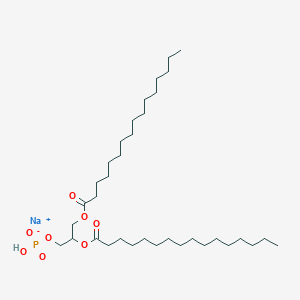
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
